molecular formula C26H20FN3O4S B2722517 N-(3-fluorophenyl)-2-({5-[(3-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide CAS No. 899941-40-3

N-(3-fluorophenyl)-2-({5-[(3-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

Cat. No.: B2722517
CAS No.: 899941-40-3
M. Wt: 489.52
InChI Key: OJZDIZKIJNZHEB-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a tricyclic core with fused oxa- and diaza-heterocycles, a 3-fluorophenyl substituent, and a 3-methoxyphenylmethyl group. The presence of sulfur and oxygen atoms in the scaffold may enhance solubility and metabolic stability compared to purely hydrocarbon analogs .

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O4S/c1-33-19-9-4-6-16(12-19)14-30-25(32)24-23(20-10-2-3-11-21(20)34-24)29-26(30)35-15-22(31)28-18-8-5-7-17(27)13-18/h2-13H,14-15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZDIZKIJNZHEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the benzofuro[3,2-d]pyrimidin-2-yl core: This step involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the methoxybenzyl group: This can be achieved through nucleophilic substitution reactions.

    Attachment of the fluorophenyl group: This step may involve palladium-catalyzed cross-coupling reactions.

    Formation of the final acetamide structure: This involves the reaction of the intermediate with acetic anhydride or similar reagents.

Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness, potentially involving continuous flow chemistry techniques and advanced purification methods.

Chemical Reactions Analysis

N-(3-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings, introducing new functional groups.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

N-(3-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and possible biological activity.

    Pharmacology: Studies can investigate its interaction with various biological targets, including enzymes and receptors.

    Materials Science: The compound’s structural properties may make it suitable for use in the development of new materials with specific electronic or optical properties.

    Chemical Biology: It can be used as a probe to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide would depend on its specific biological targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

    DNA/RNA Interaction: The compound could interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

Similarity Indexing and Virtual Screening

The Tanimoto coefficient, a widely used metric for molecular similarity, would classify this compound as moderately similar (50–70%) to flutolanil and oxadixyl due to shared acetamide and aromatic motifs . However, its tricyclic core reduces similarity to linear analogs like SAHA (<30%), highlighting the importance of scaffold topology in virtual screening .

Substituent-Driven Activity
  • Fluorine vs. Methoxy Groups : Fluorine’s electron-withdrawing effects can increase metabolic stability compared to methoxy groups, as seen in flutolanil’s extended half-life .
  • Sulfur vs. Oxygen Linkers : The thioether (S–) linkage in the target compound may confer redox sensitivity, a feature absent in oxadixyl’s ether (O–) linkage, enabling triggered release in hypoxic environments .
Activity Cliffs and Exceptions

While structural similarity often predicts analogous activity, "activity cliffs" occur with minor modifications. For example:

  • Nitroimidazole derivatives exhibit antimycobacterial activity, whereas nitrofuryl analogs are inactive despite similar LogP and molecular weight .
  • In the target compound, replacing the 3-fluorophenyl group with a 4-fluorostyryl moiety (as in compound 4f ) could drastically alter target specificity due to steric and electronic effects.

Biological Activity

Overview of Biological Activity

The compound is a complex organic molecule that likely exhibits a range of biological activities based on its structural components. Compounds with similar frameworks often demonstrate significant pharmacological properties, including:

  • Antitumor Activity : Many derivatives of acetamides and oxadiazoles are known for their cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The presence of aromatic rings and heterocycles can contribute to antimicrobial activity against bacteria and fungi.
  • Enzyme Inhibition : Compounds with similar structures have been reported to inhibit specific enzymes, such as urease, which is crucial in the treatment of certain infections.

Structure-Activity Relationship (SAR)

The biological activity of such compounds is often influenced by their structural features. Key aspects include:

  • Substituents on Aromatic Rings : The presence of electron-donating or withdrawing groups can significantly alter the compound's reactivity and interaction with biological targets.
  • Stereochemistry : The spatial arrangement of atoms can affect how well a compound binds to its target, influencing potency and efficacy.

Example Data Table

Compound TypeBiological ActivityReference Source
Acetamide DerivativesAntitumor effects
Oxadiazole CompoundsAntimicrobial activity
Urease InhibitorsTreatment for Helicobacter pylori

Case Studies

  • Antitumor Activity : Studies on structurally related compounds have shown promising results in inhibiting tumor growth in vitro. For example, derivatives similar to the target compound have been tested against various cancer cell lines, demonstrating selective cytotoxicity.
  • Antimicrobial Efficacy : Research has indicated that certain derivatives exhibit strong inhibitory effects against pathogenic bacteria, with some compounds showing effectiveness comparable to standard antibiotics.
  • Enzyme Inhibition Studies : Compounds with similar functional groups have been evaluated for their ability to inhibit urease, which is critical in managing infections caused by Helicobacter pylori.

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